molecular formula C11H14BrN B13196040 3-(3-Bromophenyl)-4-methylpyrrolidine

3-(3-Bromophenyl)-4-methylpyrrolidine

Cat. No.: B13196040
M. Wt: 240.14 g/mol
InChI Key: WTUUAKGNLYVMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring with a methyl group at the fourth position. The presence of the bromine atom and the pyrrolidine ring makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-4-methylpyrrolidine typically involves the following steps:

    Bromination: The starting material, 3-phenylpyrrolidine, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the meta position of the phenyl ring.

    Methylation: The brominated intermediate is then subjected to methylation using methyl iodide and a base such as potassium carbonate to introduce the methyl group at the fourth position of the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 3-phenyl-4-methylpyrrolidine.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 3-Phenyl-4-methylpyrrolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

    3-Phenyl-4-methylpyrrolidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-(4-Bromophenyl)-4-methylpyrrolidine: The bromine atom is at the para position, which may result in different reactivity and biological activity.

    4-Methylpyrrolidine: Lacks the phenyl ring, making it less versatile in synthetic applications.

Uniqueness: 3-(3-Bromophenyl)-4-methylpyrrolidine is unique due to the presence of both the bromine atom and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-(3-bromophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-6-13-7-11(8)9-3-2-4-10(12)5-9/h2-5,8,11,13H,6-7H2,1H3

InChI Key

WTUUAKGNLYVMER-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.